molecular formula C26H26N4O4 B11396483 N-[2-(5-{[(4-methoxyphenoxy)acetyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide

N-[2-(5-{[(4-methoxyphenoxy)acetyl]amino}-1-methyl-1H-benzimidazol-2-yl)ethyl]benzamide

Cat. No.: B11396483
M. Wt: 458.5 g/mol
InChI Key: CGYKEHYTEDNHDT-UHFFFAOYSA-N
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Description

N-(2-{5-[2-(4-METHOXYPHENOXY)ACETAMIDO]-1-METHYL-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core linked to a benzodiazole moiety, which is further connected to a methoxyphenoxy group. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{5-[2-(4-METHOXYPHENOXY)ACETAMIDO]-1-METHYL-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE typically involves multi-step organic reactions The process begins with the preparation of the benzodiazole intermediate, which is then coupled with the methoxyphenoxyacetyl chloride under basic conditions to form the amide bond

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as chromatography can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-{5-[2-(4-METHOXYPHENOXY)ACETAMIDO]-1-METHYL-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The amide bond can be reduced to an amine.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the amide bond produces an amine.

Scientific Research Applications

N-(2-{5-[2-(4-METHOXYPHENOXY)ACETAMIDO]-1-METHYL-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-{5-[2-(4-METHOXYPHENOXY)ACETAMIDO]-1-METHYL-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{5-[2-(4-METHOXYPHENOXY)ACETAMIDO]-1-METHYL-1H-1,3-BENZODIAZOL-2-YL}ETHYL)BENZAMIDE is unique due to its specific combination of functional groups and its potential applications in various scientific fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C26H26N4O4

Molecular Weight

458.5 g/mol

IUPAC Name

N-[2-[5-[[2-(4-methoxyphenoxy)acetyl]amino]-1-methylbenzimidazol-2-yl]ethyl]benzamide

InChI

InChI=1S/C26H26N4O4/c1-30-23-13-8-19(28-25(31)17-34-21-11-9-20(33-2)10-12-21)16-22(23)29-24(30)14-15-27-26(32)18-6-4-3-5-7-18/h3-13,16H,14-15,17H2,1-2H3,(H,27,32)(H,28,31)

InChI Key

CGYKEHYTEDNHDT-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)OC)N=C1CCNC(=O)C4=CC=CC=C4

Origin of Product

United States

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